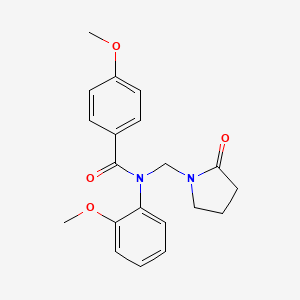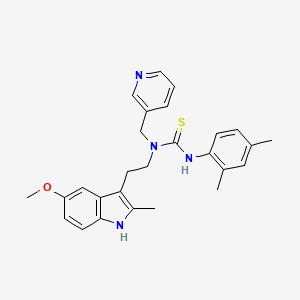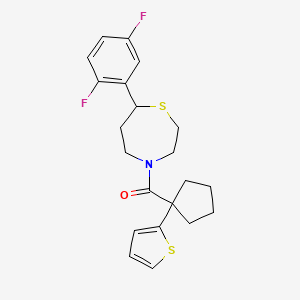
3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDOM and is a member of the oxadiazole family.
作用机制
The mechanism of action of CDOM is not fully understood. However, studies have shown that CDOM can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function. CDOM has also been shown to have anticancer properties, although the mechanism of action is not clear.
Biochemical and Physiological Effects
CDOM has been shown to have various biochemical and physiological effects. In vitro studies have shown that CDOM can inhibit the growth of cancer cells by inducing apoptosis. CDOM has also been shown to improve cognitive function in animal models of Alzheimer's disease. CDOM has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of CDOM is its ease of synthesis. CDOM can be synthesized using simple and readily available starting materials. CDOM has also been shown to have low toxicity, making it a safe compound for use in lab experiments. One limitation of CDOM is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of CDOM. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Another direction is to explore its applications in the field of organic electronics. CDOM can also be used as a starting material for the synthesis of other compounds with potential applications in various fields. Further studies can also be done to better understand the mechanism of action of CDOM and its biochemical and physiological effects.
Conclusion
In conclusion, CDOM is a chemical compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential therapeutic properties make it a promising compound for further study. CDOM has been shown to have anticancer and cognitive-enhancing properties, although the mechanism of action is not fully understood. Further studies are needed to fully understand the potential applications of CDOM in various fields.
合成方法
The synthesis method of CDOM involves the reaction of chloroacetic acid with diethoxyacetic acid in the presence of thionyl chloride. This reaction produces 3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole. The purity of the synthesized compound can be ensured by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
CDOM has various applications in scientific research. It can be used as a starting material for the synthesis of other compounds. It also has applications in the field of organic electronics, where it can be used as a hole-transporting material. CDOM has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
属性
IUPAC Name |
3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3/c1-3-12-8(13-4-2)7-10-6(5-9)11-14-7/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNXTHHYEHDOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC(=NO1)CCl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)


![3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2572863.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2572870.png)

![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2572878.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)
![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)